molecular formula C10H13BO3 B1508467 (2-Cyclopropyl-4-methoxyphenyl)boronic acid

(2-Cyclopropyl-4-methoxyphenyl)boronic acid

Cat. No.: B1508467
M. Wt: 192.02 g/mol
InChI Key: HQAQBORYDKRQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Cyclopropyl-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C10H13BO3. This compound is part of the boronic acid family, which is widely recognized for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The presence of a cyclopropyl group and a methoxy group on the phenyl ring makes this compound unique and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-4-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Mechanism of Action

Properties

Molecular Formula

C10H13BO3

Molecular Weight

192.02 g/mol

IUPAC Name

(2-cyclopropyl-4-methoxyphenyl)boronic acid

InChI

InChI=1S/C10H13BO3/c1-14-8-4-5-10(11(12)13)9(6-8)7-2-3-7/h4-7,12-13H,2-3H2,1H3

InChI Key

HQAQBORYDKRQHN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)OC)C2CC2)(O)O

Origin of Product

United States

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